molecular formula C21H22N2O5S3 B4817729 1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine

1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B4817729
M. Wt: 478.6 g/mol
InChI Key: FPOVMUUVFBBDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as NTSB-THP and is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of NTSB-THP is not fully understood. However, it is believed to modulate the activity of ion channels and receptors in the central nervous system. It has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. It has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
NTSB-THP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, NTSB-THP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of NTSB-THP is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of NTSB-THP is its low solubility, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of NTSB-THP is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of NTSB-THP. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its effects on ion channels and receptors in the central nervous system to gain a better understanding of its mechanism of action. Additionally, future studies could focus on improving the solubility and bioavailability of NTSB-THP to make it a more effective therapeutic agent.
Conclusion:
In conclusion, NTSB-THP is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties, and has been investigated for its use in the treatment of various diseases. The mechanism of action of NTSB-THP is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the central nervous system. While NTSB-THP has several advantages as a potential therapeutic agent, it also has limitations such as low solubility. Future studies could focus on improving its solubility and bioavailability, as well as investigating its effects on ion channels and receptors in the central nervous system.

Scientific Research Applications

NTSB-THP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, NTSB-THP has been investigated for its role in modulating the activity of ion channels and receptors in the central nervous system.

properties

IUPAC Name

3-naphthalen-2-ylsulfonyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c24-20(22-10-12-23(13-11-22)31(27,28)21-6-3-14-29-21)9-15-30(25,26)19-8-7-17-4-1-2-5-18(17)16-19/h1-8,14,16H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOVMUUVFBBDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine

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